3,3,5-Trimethylmorpholine hydrochloride
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Overview
Description
3,3,5-Trimethylmorpholine hydrochloride is an organic compound that belongs to the morpholine family. Morpholines are heterocyclic compounds containing both amine and ether functional groups. This compound is characterized by the presence of three methyl groups attached to the morpholine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylmorpholine hydrochloride typically involves the reaction of 3,3,5-Trimethylmorpholine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 3,3,5-Trimethylmorpholine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix 3,3,5-Trimethylmorpholine with hydrochloric acid.
Purification: The crude product is purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides and reduction to form secondary amines.
Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Bases: Sodium hydroxide or potassium carbonate for acid-base reactions.
Major Products
N-oxides: Formed through oxidation.
Secondary Amines: Formed through reduction.
Free Amine: Formed through acid-base reactions.
Scientific Research Applications
3,3,5-Trimethylmorpholine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of morpholine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, agrochemicals, and surfactants.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethylmorpholine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit or activate specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the methyl groups.
3,3,5,5-Tetramethylmorpholine: Contains an additional methyl group compared to 3,3,5-Trimethylmorpholine.
2,2-Dimethylmorpholine: Another methylated morpholine derivative.
Uniqueness
3,3,5-Trimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
3,3,5-trimethylmorpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-4-9-5-7(2,3)8-6;/h6,8H,4-5H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEFIIHXKKIREG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219376-79-9 |
Source
|
Record name | 3,3,5-trimethylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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